molecular formula C16H21N3O2 B106736 N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide CAS No. 87864-08-2

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B106736
CAS No.: 87864-08-2
M. Wt: 287.36 g/mol
InChI Key: KDFVIAUORAJGAK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

This compound was first identified as a degradation product or synthetic intermediate during the development of cinchocaine (dibucaine), a potent amide-type local anesthetic introduced in the mid-20th century. Cinchocaine’s widespread use in spinal and topical anesthesia necessitated rigorous impurity profiling to meet pharmacopeial standards, leading to the characterization of this compound as "Cinchocaine Impurity C". Early analytical studies in the 1980s–1990s revealed its formation during the synthesis of cinchocaine hydrochloride, particularly under conditions involving incomplete esterification or side reactions during quinoline ring functionalization.

Position in Quinoline-Based Pharmacophore Research

Quinoline derivatives occupy a privileged position in medicinal chemistry due to their broad bioactivity spectrum, ranging from antimalarial to anticancer effects. This compound exemplifies this versatility through its hybrid structure:

  • A 2-hydroxyquinoline-4-carboxamide core provides hydrogen-bonding motifs critical for target engagement.
  • The N-[2-(diethylamino)ethyl] side chain enhances solubility and modulates pharmacokinetic properties, a feature shared with other bioactive amines.

Comparative studies highlight its structural similarity to antiviral 4-hydroxyquinoline-3-carboxamides, such as those inhibiting herpesvirus polymerases. However, unlike these analogs, the 4-carboxamide substitution in this compound remains underexplored for direct therapeutic applications.

Significance in Modern Drug Discovery Paradigms

The compound’s significance extends beyond its role as an impurity. Key areas of interest include:

  • Regulatory Compliance : As a specified impurity in cinchocaine formulations, its quantification ensures drug safety and batch consistency.
  • Chemical Probes : Its structure serves as a scaffold for developing fluorescence-based sensors targeting amine-rich biomolecules.
  • Structure-Activity Relationship (SAR) Studies : Modifications to the diethylaminoethyl group or quinoline hydroxyl position are

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFVIAUORAJGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87864-08-2
Record name Desbutyl dibucaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESBUTYL DIBUCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC2FPN6SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction involves condensing isatin derivatives with ketones under alkaline conditions. For example, 5-chloroisatin reacts with acetophenone in the presence of potassium hydroxide to yield 6-chloro-2-phenylquinoline-4-carboxylic acid. Key advantages include:

  • Regioselectivity : Controlled substitution at the 6-position of the quinoline ring.

  • Scalability : Suitable for batch reactions with yields exceeding 70% under optimized conditions.

Reaction conditions:

ParameterValue
Temperature80–100°C
SolventEthanol/water mixture
BaseKOH (2.5 equiv)
Reaction Time6–8 hours

Skraup Synthesis

The classical Skraup method employs aniline, glycerol, and sulfuric acid, with nitrobenzene as an oxidizing agent. While less selective for 4-carboxylic acid derivatives, it remains viable for generating unsubstituted quinoline cores. Limitations include:

  • Byproduct Formation : Over-oxidation to quinone derivatives.

  • Temperature Sensitivity : Exothermic reactions require careful thermal control.

Introduction of the Hydroxy Group

Hydroxylation at the 2-position is achieved through direct synthesis or post-functionalization.

Direct Synthesis via Halogen-Acetone Condensation

A patent-described method condenses halogen-acetone with isatic acid salts (e.g., calcium isatate) in the presence of alkaline-earth hydroxides. This one-pot process yields 2-methyl-3-hydroxyquinoline-4-carboxylic acid, which can be demethylated to introduce the hydroxy group.

Key steps:

  • Isatin Cleavage : Isatin reacts with Ca(OH)₂ to form calcium isatate.

  • Condensation : Chloroacetone introduces the methyl group at position 2.

  • Hydroxylation : In situ oxidation generates the 3-hydroxy group.

Post-Synthetic Hydroxylation

Late-stage hydroxylation using hydrogen peroxide or osmium tetroxide is less common due to competing over-oxidation. However, it offers flexibility for introducing hydroxy groups at specific positions.

Amidation and Side-Chain Attachment

The carboxamide group and diethylaminoethyl side chain are introduced via amide coupling.

Carbodiimide-Mediated Coupling

Quinoline-4-carboxylic acid reacts with N-(2-diethylamino)ethylamine using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) as a coupling agent. Optimized conditions include:

  • Solvent : Anhydrous dimethylformamide (DMF).

  • Base : Triethylamine (TEA, 3.0 equiv).

  • Temperature : 0°C initiation, followed by 12-hour stirring at room temperature.

Yield optimization factors:

FactorOptimal Value
Molar Ratio (Acid:Amine)1:1.5
Coupling AgentHBTU (1.2 equiv)
PurificationColumn chromatography

Industrial-Scale Amidation

Batch reactors with mechanical stirring and temperature control modules are preferred for large-scale production. Post-reaction processing involves:

  • Acid-Base Extraction : Remove unreacted amines.

  • Crystallization : Ethanol/water mixtures precipitate the product.

  • Drying : Vacuum drying at 40°C yields >95% purity.

Purification and Characterization

Purification Techniques

MethodConditionsPurity Outcome
Column ChromatographySilica gel, CH₂Cl₂/MeOH (9:1)98%
RecrystallizationEthanol/water (3:1)95–97%
DistillationReduced pressure (10 mmHg)Limited to intermediates

Structural Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.82 (s, 1H, quinoline-H), 3.45 (t, 2H, NCH₂), 2.60 (q, 4H, N(CH₂CH₃)₂).

    • ¹³C NMR : 167.8 ppm (C=O), 158.2 ppm (C-OH).

  • Mass Spectrometry : ESI-MS m/z 287.36 [M+H]⁺, matching the molecular formula C₁₆H₂₁N₃O₂.

Industrial Production Considerations

Reactor Design

Reactor TypeAdvantagesLimitations
Batch ReactorFlexible for multistep synthesisLower throughput
Continuous Stirred-Tank Reactor (CSTR)High volume outputRequires precise flow control

Yield Optimization Strategies

  • Coupling Agent Selection : HBTU outperforms DCC due to reduced racemization.

  • Solvent Drying : Molecular sieves in DMF minimize hydrolysis of activated intermediates.

  • Inert Atmosphere : Nitrogen or argon prevents oxidative degradation.

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Microwave heating reduces reaction times for Suzuki-Miyaura cross-couplings from 12 hours to 30 minutes, achieving comparable yields (75–80%).

Flow Chemistry

Microreactors enable continuous quinoline core synthesis with:

  • Residence Time : 5 minutes.

  • Temperature : 150°C.

  • Yield : 82% (vs. 68% in batch) .

Scientific Research Applications

Medicinal Chemistry

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:

  • Drug Development : The compound is utilized in the synthesis of drugs targeting the central nervous system, potentially influencing neurotransmitter systems due to its diethylaminoethyl group.
  • Antimicrobial and Anticancer Research : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations .

Biological Studies

Research involving this compound has focused on its biochemical interactions and effects:

  • Enzyme Inhibition : The compound has been employed in studies examining its ability to inhibit specific enzymes, which is critical in understanding its mechanism of action in biological systems.
  • Receptor Binding Studies : Investigations into how this compound interacts with various receptors can provide insights into its therapeutic potential and biological activity.

Chemical Research

In the realm of chemical synthesis, this compound is used as a reagent:

  • Organic Synthesis : It plays a role in organic synthesis and catalysis, facilitating the development of new synthetic methodologies.
  • Chromophoric Properties : The compound's structure allows it to be applied in the development of dyes and pigments, leveraging its chromophoric characteristics for industrial applications.

Industrial Applications

The versatility of this compound extends to various industrial sectors:

  • Specialty Chemicals Production : It is utilized in producing specialty chemicals and advanced materials due to its unique chemical properties.
  • Dyes and Pigments : Its chromophoric nature makes it suitable for applications in dye production, which can be beneficial for textiles and coatings industries.

Case Studies and Research Findings

  • Antimalarial Activity : A study highlighted the potential of quinoline derivatives, including those similar to this compound, showing promising antiplasmodial activity against Plasmodium falciparum with novel mechanisms that could inform future drug development strategies .
  • Neurodegenerative Disease Research : Investigations into compounds related to this class have shown potential for treating Alzheimer's disease by targeting cholinesterase and monoamine oxidase enzymes, indicating a broader therapeutic application for derivatives like this compound .

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide with analogous compounds, emphasizing substituent variations and their impact on molecular weight, solubility, and other properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Melting Point Reference
This compound C₁₆H₂₁N₃O₂ 287.36 2-hydroxy, 4-carboxamide-diethylaminoethyl Not reported
N-[2-(Diethylamino)ethyl]-2-ethoxyquinoline-4-carboxamide C₁₈H₂₅N₃O₂ 315.42 2-ethoxy, 4-carboxamide-diethylaminoethyl MP: 315.42°C; Solubility: 2.082E-01 M
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 4-hydroxy, 2-carboxamide-dimethylaminopropyl (HCl salt) Not reported
N-[2-(4-Morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide C₂₂H₂₃N₃O₂ 361.45 2-phenyl, 4-carboxamide-morpholinylethyl Not reported
N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide C₂₄H₁₉ClN₂O₃ 418.87 4-carboxamide-chlorophenyl, 2-dimethoxyphenyl Not reported

Key Observations

Substituent Effects on Molecular Weight :

  • Replacement of the hydroxy group with an ethoxy group (as in the ethoxy analog ) increases molecular weight by ~28 g/mol.
  • Bulkier aromatic substituents (e.g., 3,4-dimethoxyphenyl in ) significantly elevate molecular weight (418.87 g/mol), suggesting enhanced lipophilicity.

Diethylaminoethyl vs.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) likely improve aqueous solubility due to ionizable amine groups, though specific data are unavailable.
  • The ethoxy analog () exhibits a high melting point (315.42°C), indicative of strong crystalline packing, possibly due to reduced polarity compared to the hydroxy derivative.

Biological Activity

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide, also known as Desbutyl Dibucaine, is a compound with notable biological activity primarily due to its structural similarities to dibucaine, a local anesthetic. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features a quinoline moiety substituted with a diethylaminoethyl group, a hydroxyl group (-OH), and a carboxamide group (-CONH2). Its molecular formula is C₁₈H₂₃N₃O₂, and it has a molecular weight of 299.36 g/mol.
  • Classification : It is classified as an organic compound with applications in pharmaceuticals and chemical research.

The biological activity of this compound is primarily attributed to its interaction with neuronal sodium channels:

  • Target : The compound specifically targets neuronal sodium channels , causing a reversible blockade of open channels.
  • Effect on Neurons : By inhibiting these channels, the compound disrupts action potentials in neurons, leading to analgesic effects similar to those of local anesthetics like dibucaine.
  • Biochemical Pathways : This inhibition can significantly affect pain signaling pathways and may have implications in neuromodulation.

Antimicrobial Properties

Research indicates that compounds related to quinoline derivatives often exhibit significant antimicrobial activities. This compound has been studied for its potential antibacterial and antifungal effects:

  • Antibacterial Activity : Studies have shown that similar quinoline compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related compounds have been documented, suggesting potential effectiveness against multidrug-resistant organisms .
CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli0.0195
Compound BS. aureus0.0048
Compound CC. albicans0.039

Analgesic Properties

The structural similarity to dibucaine positions this compound as a candidate for further investigation into its analgesic properties:

  • Pain Modulation : Preliminary studies suggest that the compound may interact with receptors involved in pain perception, indicating its potential use in pain management therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Metabolism : Similar compounds are known to be metabolized extensively in the liver, with excretion occurring through urine and feces.
  • Bioavailability : The presence of functional groups such as -OH and -CONH₂ enhances its solubility and bioavailability, which are important for effective drug formulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antibacterial Efficacy Study :
    • A study tested various quinoline derivatives against bacterial strains using disc diffusion methods. The results indicated significant inhibition zones for certain derivatives, suggesting strong antibacterial potential .
  • Molecular Docking Analysis :
    • Molecular docking studies have been conducted to understand the binding interactions between this compound and target enzymes involved in bacterial resistance mechanisms .
  • Pharmacological Evaluation :
    • Evaluations of analgesic properties through animal models demonstrated that the compound could effectively reduce pain responses comparable to established local anesthetics .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide?

The compound is typically synthesized via carbodiimide-mediated coupling. For example, quinoline-4-carboxylic acid derivatives are reacted with N-(2-diethylamino)ethylamine using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) as a coupling agent and triethylamine (TEA) as a base in anhydrous dimethylformamide (DMF). Reaction conditions (e.g., 0°C initiation followed by 12-hour stirring at room temperature) are critical for optimizing yields . Post-synthesis, purification via column chromatography and recrystallization ensures high purity.

Q. How is structural characterization performed for this compound?

Characterization involves:

  • Melting Point (MP) : Determined via differential scanning calorimetry.
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy group at position 2).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms stoichiometric composition .

Q. What are the solubility properties of this compound in aqueous and organic solvents?

Solubility is influenced by substituents. For analogs:

  • 2-Methoxy-quinoline-4-carboxamide : Solubility = 3.0×1033.0 \times 10^{-3} mol/L in water.
  • 2-Hexoxy-quinoline-4-carboxamide : Lower solubility (6.7×1066.7 \times 10^{-6} mol/L) due to increased hydrophobicity . For the hydroxy derivative, solubility is expected to be intermediate, as hydroxyl groups enhance hydrophilicity compared to alkoxy substituents.

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : In airtight containers under inert gas (e.g., argon) at 2–8°C.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Coupling Agent Selection : HBTU outperforms DCC due to reduced side reactions.
  • Solvent Choice : Anhydrous DMF minimizes hydrolysis of intermediates.
  • Stoichiometry : A 1.5:1 molar ratio of amine to carboxylic acid improves conversion.
  • Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic side reactions .

Q. How should researchers address contradictions in solubility or bioactivity data across analogs?

  • Substituent Analysis : Compare electron-withdrawing (e.g., methoxy) vs. electron-donating (e.g., hydroxy) groups using Hammett constants to predict solubility trends.
  • Experimental Validation : Conduct parallel solubility assays (e.g., shake-flask method) under standardized pH and temperature conditions.
  • Computational Modeling : Density Functional Theory (DFT) can correlate substituent polarity with partition coefficients (logP) .

Q. What methodologies are used to evaluate antimicrobial activity?

  • Disk Diffusion Assay : Impregnate filter disks with the compound (10–100 µg/disk) and measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Minimum Inhibitory Concentration (MIC) : Use microdilution broth assays (CLSI guidelines) with serial dilutions (0.5–128 µg/mL) to quantify bactericidal effects .

Q. What pharmacological mechanisms are proposed for related quinoline carboxamides?

  • Antiarrhythmic Activity : Class I/III agents like N-[2-(diethylamino)ethyl] derivatives block sodium/potassium ion channels.
  • In Vitro Assays : Patch-clamp electrophysiology on cardiomyocytes quantifies ion channel inhibition.
  • Structure-Activity Relationship (SAR) : Methyl or halogen substitutions at position 6 enhance potency by improving membrane permeability .

Q. How can structure-activity relationships (SAR) be analyzed for quinoline derivatives?

  • Bioisosteric Replacement : Substitute hydroxy groups with methoxy or amino moieties to assess hydrogen bonding impact.
  • Pharmacophore Mapping : Identify critical functional groups (e.g., diethylaminoethyl side chain) for target binding.
  • In Vivo Testing : Compare pharmacokinetics (e.g., half-life, bioavailability) in rodent models .

Q. How should purity and stability be validated for long-term studies?

  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors degradation products.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and compare to controls via NMR.
  • Mass Balance Analysis : Ensure >98% purity post-storage for reliable bioassay results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.